

# Brilanestrant therapeutic index comparison

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## Compound Focus: Brilanestrant

CAS No.: 1365888-06-7

Cat. No.: S548679

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## Brilanestrant Profile and Key Data

Parameter	Data for Brilanestrant (GDC-0810)
Drug Class	Nonsteroidal, oral Selective Estrogen Receptor Degradator (SERD) and modulator (SERM) [1] [2]
Primary Target	Estrogen Receptor $\alpha$ (ER $\alpha$ ) [3]
Binding Affinity (IC50)	ER $\alpha$ : 6.1 nM; ER $\beta$ : 8.8 nM [3]
Cell Viability (IC50)	2.5 nM (in MCF-7 breast cancer cells) [3]
ER $\alpha$ Degradation (EC50)	0.7 nM [3]
Clinical Status	<b>Discontinued</b> after Phase II trials (2017) [1] [4] [2]
Key Differentiator	Oral bioavailability; active in some tamoxifen- and fulvestrant-resistant models [1] [3]

## Comparative Context for SERDs

To help contextualize **Brilanestrant**'s profile, here is a summary of the SERD landscape, which includes both approved drugs and other candidates in development.

Drug Name	Status	Key Differentiators / Notes
Fulvestrant	Approved (1st gen)	First-in-class SERD; requires intramuscular injection [4] [5]
Elacestrant (Orserdu)	Approved (2nd gen)	First and only <b>oral SERD</b> approved (2023); for ESR1-mutated advanced breast cancer [4] [5]
Brilanestrant	Discontinued (Phase II)	Oral; development halted in 2017, not for safety concerns [1] [2]
Amcenenestrant	Discontinued (Phase III)	Oral; failed to meet endpoints in trials [4]
Camizestrant, Giredestrant, Imlunestrant	Late-stage Trials (Phase II/III)	Next-generation oral SERDs under investigation [4] [5]
Vepdegestrant (ARV-471)	Under Review (NDA filed)	A first-in-class <b>PROTAC-based</b> oral SERD [5]

## Experimental Data and Protocols

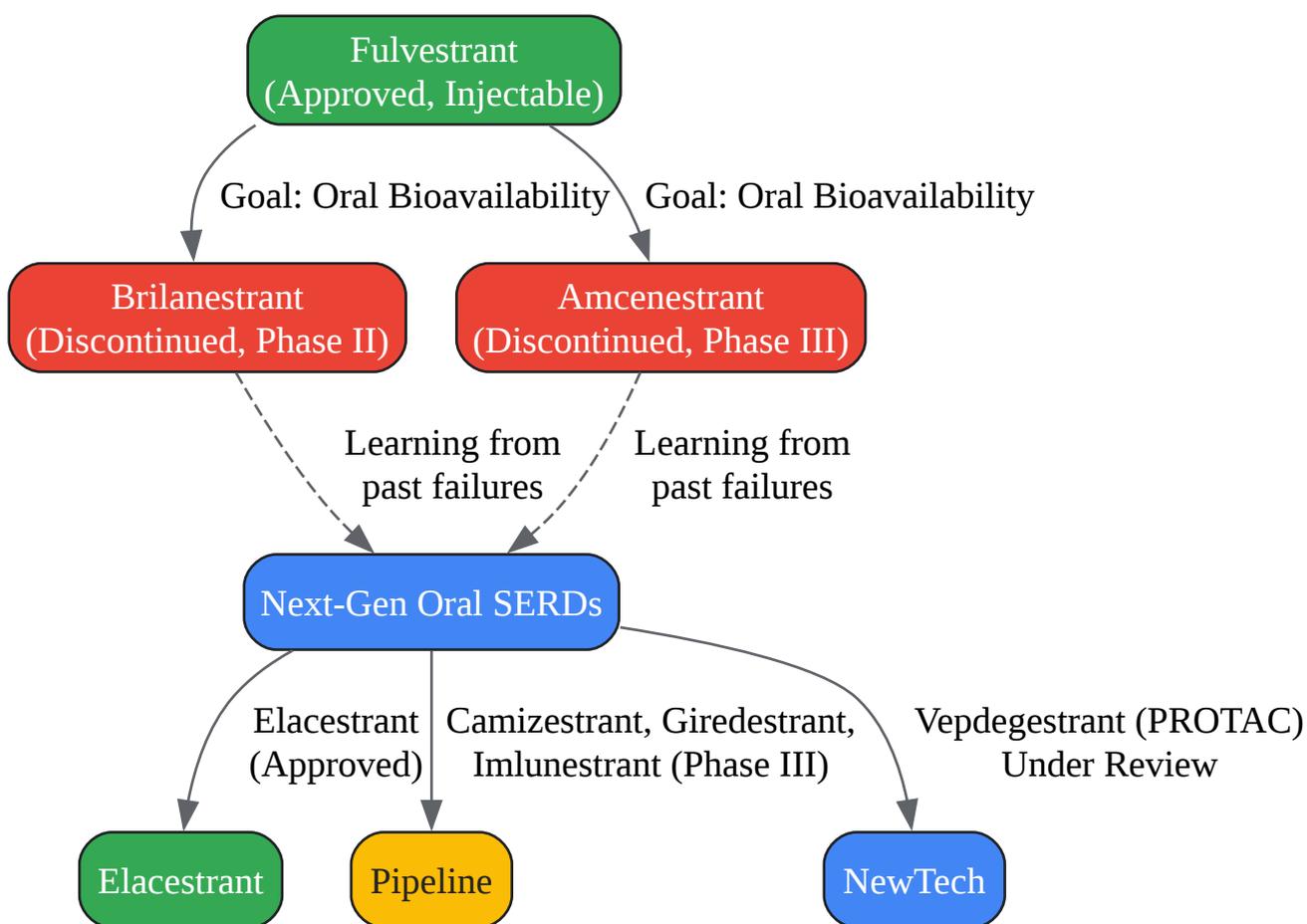
The quantitative data for **Brilanestrant** primarily comes from standard preclinical assays [3]:

- **Binding Assays:** Radio-ligand competitive binding assays using purified ER $\alpha$  and ER $\beta$  to determine half-maximal inhibitory concentration (IC<sub>50</sub>).
- **Cell Viability Assays:** Measures of half-maximal growth inhibition (IC<sub>50</sub>) in ER+ MCF-7 breast cancer cell lines over several days.
- **ER Degradation Assays:** Immunofluorescence-based assays in MCF-7 cells to quantify the concentration for half-maximal degradation (EC<sub>50</sub>) of the ER protein, often confirming proteasome dependence.

## Research Implications and Future Directions

The discontinuation of **Brilanestrant** and other oral SERDs like Amcenestrant highlights the high bar for success in this drug class. The current research focus has shifted to the next generation of oral SERDs, which aim to demonstrate superior efficacy, particularly in overcoming resistance, and to find their place in treatment sequences and combinations [4].

The following diagram illustrates the competitive landscape and developmental trajectory of SERDs, showing how **Brilanestrant** fits into the broader picture.



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## References

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